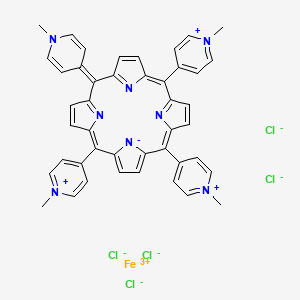
FeTMPyP pentachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is renowned for its exceptional catalytic properties, particularly in the decomposition of peroxynitrite and the breakdown of superoxide radicals . It plays a significant role in mitigating oxidative stress within cellular models, making it a valuable tool in chemical and biological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FeTMPyP pentachloride is synthesized through a series of chemical reactions involving the porphyrin ring and iron. One common method involves the intercalation of positively charged 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrinato iron into layered metal oxides such as KSr2Nb3O10 via an exfoliation/restacking method . Another approach involves the fabrication of FeTMPyP/TaWO6 nanotube composites through a rapid and convenient exfoliation/reassembling method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized equipment for the exfoliation and reassembling of layered metal oxides to form the desired nanotube composites.
Analyse Chemischer Reaktionen
Types of Reactions
FeTMPyP pentachloride undergoes several types of chemical reactions, including:
Oxidation: The compound acts as a catalyst in the decomposition of peroxynitrite, converting it to nitrate and nitrite.
Reduction: It can also catalyze the reduction of superoxide radicals, thereby protecting cells from oxidative damage.
Substitution: The porphyrin ring can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Peroxynitrite (ONOO⁻) is a common reagent used in the oxidation reactions catalyzed by this compound.
Major Products Formed
Nitrate (NO3⁻): The predominant product of peroxynitrite decomposition.
Nitrite (NO2⁻): A minor product formed during the same reaction.
Wissenschaftliche Forschungsanwendungen
FeTMPyP pentachloride has a wide range of applications in scientific research:
Wirkmechanismus
FeTMPyP pentachloride exerts its effects through its catalytic activity. The compound facilitates the decomposition of peroxynitrite to nitrate and nitrite, thereby reducing oxidative stress . It also catalyzes the breakdown of superoxide radicals, protecting cells from oxidative damage . The molecular targets include reactive nitrogen and oxygen species, and the pathways involved are primarily related to oxidative stress mitigation.
Vergleich Mit ähnlichen Verbindungen
FeTMPyP pentachloride is unique among similar compounds due to its high catalytic efficiency and specificity for peroxynitrite and superoxide radicals. Similar compounds include:
FeTPPS (iron(III) 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato chloride): Another peroxynitrite decomposition catalyst with similar properties.
FeTMPyP (iron(III) tetrakis(1-methyl-4-pyridyl)porphyrin): A closely related compound with comparable catalytic activity.
This compound stands out due to its higher rate constant and turnover number in the decomposition of peroxynitrite .
Eigenschaften
Molekularformel |
C44H36Cl5FeN8 |
|---|---|
Molekulargewicht |
909.9 g/mol |
IUPAC-Name |
iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride |
InChI |
InChI=1S/C44H36N8.5ClH.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |
InChI-Schlüssel |
YFVSQZUYMGLAPN-UHFFFAOYSA-I |
Kanonische SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


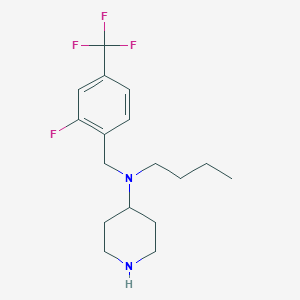

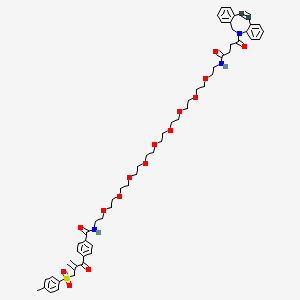

![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)
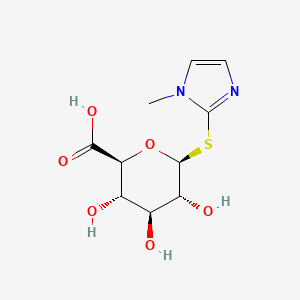
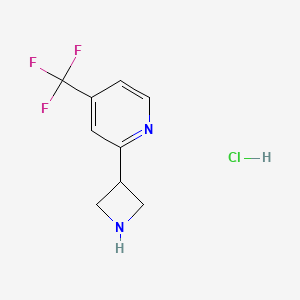
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)
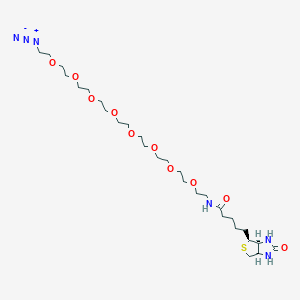



![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
